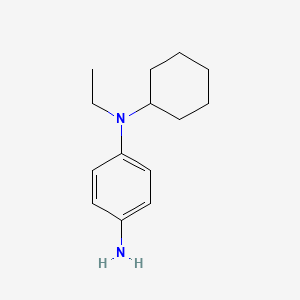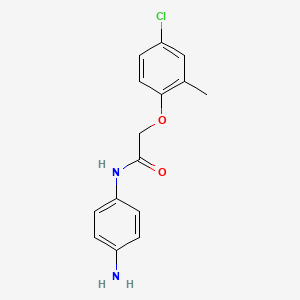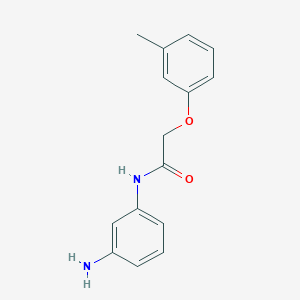![molecular formula C15H17N3 B1318061 {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine CAS No. 954257-49-9](/img/structure/B1318061.png)
{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine is a complex organic compound that features a unique structure combining an isoquinoline moiety with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroisoquinoline with a pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial for optimizing the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the isoquinoline ring.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products: The major products of these reactions include oxidized isoquinoline derivatives, reduced isoquinoline compounds, and substituted pyridine derivatives.
科学研究应用
Chemistry: In chemistry, {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It is often used in assays to understand its binding affinity and specificity towards different proteins and enzymes.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as a candidate for the treatment of certain neurological disorders.
Industry: In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular function.
相似化合物的比较
- {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine shares similarities with other isoquinoline derivatives and pyridine-based compounds.
- Compounds such as {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanol and {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}acetic acid exhibit similar structural features but differ in their functional groups.
Uniqueness: The uniqueness of this compound lies in its combination of the isoquinoline and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-10-13-6-3-8-17-15(13)18-9-7-12-4-1-2-5-14(12)11-18/h1-6,8H,7,9-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVBXCSFWJZIKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide](/img/structure/B1317985.png)
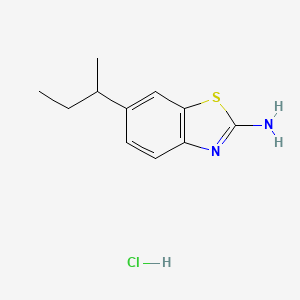
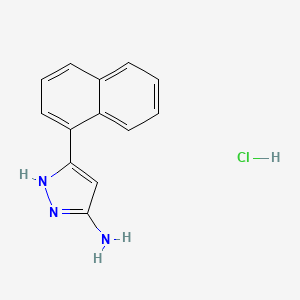

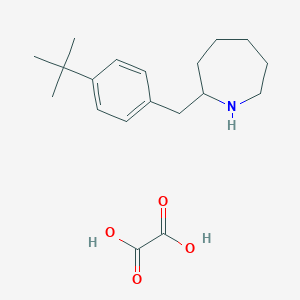
![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)
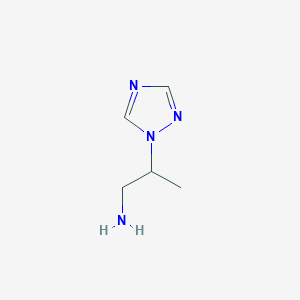
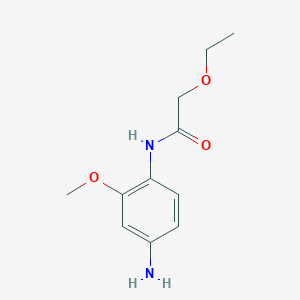

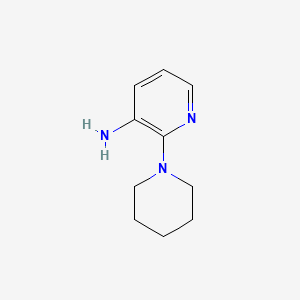
![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)
